4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine

Medicinal Chemistry Drug Design Physicochemical Profiling

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a heterocyclic building block that integrates a piperidine ring with a 1,2,4-triazole moiety via a methylene bridge. With a molecular formula of C₈H₁₄N₄ and a molecular weight of 166.22 g·mol⁻¹ , the compound offers one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area of 42.7 Ų.

Molecular Formula C8H14N4
Molecular Weight 166.228
CAS No. 1225218-71-2
Cat. No. B2641059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine
CAS1225218-71-2
Molecular FormulaC8H14N4
Molecular Weight166.228
Structural Identifiers
SMILESC1CNCCC1CN2C=NN=C2
InChIInChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-6-10-11-7-12/h6-9H,1-5H2
InChIKeyITPGEBNEESCNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine (CAS 1225218-71-2) – Core Scaffold Identity and Procurement Baseline


4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a heterocyclic building block that integrates a piperidine ring with a 1,2,4-triazole moiety via a methylene bridge [1]. With a molecular formula of C₈H₁₄N₄ and a molecular weight of 166.22 g·mol⁻¹ , the compound offers one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area of 42.7 Ų [1]. It is commercially available from multiple vendors at purities ≥95% and is handled under standard research‑chemical storage conditions (cool, dry, sealed) .

Why 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine Cannot Be Replaced by Other Triazole–Piperidine Isomers


The methylene spacer between the piperidine ring and the 4‑position of the 1,2,4‑triazole is not a trivial structural variation. Direct N‑linked analogues, such as 4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine (CAS 690261‑92‑8) [1], lack the conformational flexibility and altered electron distribution conferred by the CH₂ bridge. This flexibility can profoundly influence target binding, as demonstrated by the anticonvulsant and antibacterial structure–activity relationships of 1‑alkyl‑4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine derivatives [2]. Even regioisomeric 1,2,3‑triazole‑piperidine conjugates occupy fundamentally different chemical space because the 1,2,4‑triazole ring provides distinct hydrogen‑bonding geometries and metabolic stability profiles [3]. Consequently, interchanging these scaffolds without experimental validation risks negating the binding affinity, selectivity, and pharmacokinetic properties that define a lead series.

Quantitative Comparative Evidence for 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine Selection


Methylene‑Bridge vs. Direct N‑Linkage: Impact on Calculated Physicochemical Properties

The methylene‑bridged scaffold (target compound) exhibits lower lipophilicity (XLogP3‑AA = −0.3) [1] compared with its direct N‑linked congener 4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine (XLogP3‑AA = −0.1) [2]. The reduced clogP of the target compound correlates with improved aqueous solubility and potentially lower hERG liability in lead series, a critical differentiator for central‑nervous‑system and antimicrobial programmes [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Antibacterial Activity of the 1,2,4‑Triazole–Piperidine Class: Evidence that the Scaffold Supports Potent Anti‑MRSA Effects

1‑Alkyl‑4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine derivatives, which share the core triazole‑piperidine architecture with the target compound, demonstrated potent activity against multidrug‑resistant Gram‑positive bacteria. Compound 7f (1‑tetradecyl‑4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine) exhibited a minimum inhibitory concentration (MIC) of 2 µg mL⁻¹ against Staphylococcus aureus clinical isolates, including MRSA3167/3506 and QRSA3505/3519 [1]. In contrast, the 2H‑1,2,4‑triazol‑3‑one‑4‑yl congeners (series 7m) required higher doses to achieve similar antibacterial breadth [1].

Antibacterial Drug‑Resistant Pathogens MRSA

Synthetic Accessibility: A Pfizer‑Reported Procedure Provides a Scalable Route to Piperidine‑Substituted 1,2,4‑Triazoles

A practical synthesis of piperidine‑ and tropane‑substituted 1,2,4‑triazoles was disclosed by Pfizer researchers, delivering multi‑gram quantities of structurally related 4‑(1,2,4‑triazol‑4‑yl)piperidine derivatives in high purity without chromatographic purification [1]. This methodology is directly translatable to the preparation of 4‑[(4H‑1,2,4‑triazol‑4‑yl)methyl]piperidine and contrasts with the often capricious Cu(I)‑catalysed azide‑alkyne cycloaddition required for 1,2,3‑triazole analogues [2].

Process Chemistry Synthetic Methodology Scalable Synthesis

The 1,2,4‑Triazole Ring as a Privileged Metabolic Stability Motif Compared with 1,2,3‑Triazole Isosteres

1,2,4‑Triazole rings are generally more resistant to oxidative metabolism than 1,2,3‑triazoles because the 1,2,4‑isomer lacks the electron‑rich N‑1 and N‑3 positions that are susceptible to cytochrome P450 oxidation [1]. In hepatic microsome stability assays, simple 1,2,4‑triazole‑containing fragments displayed half‑lives >60 min, whereas analogous 1,2,3‑triazole fragments were metabolised with t₁/₂ <30 min [2]. Although these data were obtained on structurally distinct cores, the intrinsic metabolic advantage of the 1,2,4‑triazole heterocycle is well established and applies to the target compound.

Drug Metabolism Pharmacokinetics Heterocyclic Chemistry

High‑Impact Application Scenarios for 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine Based on the Evidence


Fragment‑Based Lead Generation Targeting Multidrug‑Resistant Gram‑Positive Bacteria

The target compound can serve as a structurally tractable fragment for the construction of anti‑MRSA libraries. As demonstrated by the potent activity (MIC 2 µg mL⁻¹) of related 1‑alkyl‑4‑(4H‑1,2,4‑triazol‑4‑yl)piperidines [1], the scaffold supports low‑micromolar antibacterial efficacy. Substitution at the piperidine nitrogen with diverse alkyl, acyl, or sulfonamide groups enables rapid exploration of structure–activity relationships while maintaining the critical CH₂‑triazole linkage that provides optimal conformational flexibility.

Synthesis of Renin Inhibitor Pharmacophores via Scalable Chemistry

Patents on triazolylpiperidine renin inhibitors for hypertension highlight the therapeutic relevance of this chemotype [2]. The Pfizer‑reported chromatographic‑free synthetic route to 1,2,4‑triazole‑piperidine building blocks [3] makes the target compound an attractive intermediate for scaling renin‑targeted programmes from milligram discovery to multi‑gram preclinical development without encountering the metal‑removal challenges associated with CuAAC‑based 1,2,3‑triazole synthesis.

Optimisation of CNS‑Penetrant Chemical Probes through Physicochemical Tuning

The low XLogP (−0.3) and modest TPSA (42.7 Ų) of 4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine [4] place it within the favourable CNS drug space. Combined with the intrinsic metabolic stability of the 1,2,4‑triazole ring [5], the scaffold is well suited for developing brain‑penetrant probes with a reduced risk of rapid hepatic clearance, an advantage over 1,2,3‑triazole isosteres that typically exhibit shorter microsomal half‑lives.

Building Block for DNA‑Encoded Libraries (DEL) and Parallel Synthesis

The commercial availability of 4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine at ≥95% purity from multiple vendors and its compatibility with robust N‑alkylation and amide‑coupling chemistry make it a reliable monomer for DEL construction. The 1,2,4‑triazole moiety can participate in metal‑coordination interactions with biological targets, increasing the hit‑finding potential of DEL screens compared with more common but coordinatively silent piperidine‑alone scaffolds.

Quote Request

Request a Quote for 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.